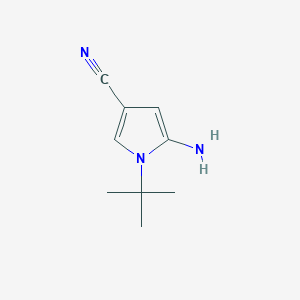

5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile

描述

属性

IUPAC Name |

5-amino-1-tert-butylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-9(2,3)12-6-7(5-10)4-8(12)11/h4,6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWLCRFUNOGQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(C=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437973 | |

| Record name | 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269726-49-0 | |

| Record name | 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Key Reagents and Conditions

Mechanistic Insight :

The Hantzsch reaction proceeds via condensation of a β-ketoester (tert-butyl acetoacetate) with an amine (e.g., cyanamide) and an α-haloketone. The β-ketoester contributes the tert-butyl group to the pyrrole’s nitrogen (N1), while the α-haloketone determines the substituent at C5. The amine’s cyano group is positioned at C3 through nucleophilic attack during cyclization.

Challenges :

- Regioselectivity : Ensuring the cyano group occupies C3 requires careful selection of reactants.

- Steric Effects : The bulky tert-butyl group may hinder reactivity, necessitating elevated temperatures or catalysts.

Continuous Flow Synthesis for Scalability

A continuous flow method, as demonstrated in pyrrole-3-carboxylic acid synthesis, offers potential for industrial-scale production.

Protocol Highlights

- Reactants :

- tert-Butyl acetoacetate (β-ketoester)

- Cyanamide (amine source)

- 2-Bromoacetonitrile (α-haloketone)

- Conditions :

- Temperature : 200°C in dimethylformamide (DMF).

- Catalyst : Diisopropylethylamine (DIPEA) for deprotonation.

- Process :

Advantages :

- Efficiency : Reactions complete in minutes vs. hours in batch methods.

- Yield : Scalable to gram quantities with >60% yields reported for analogous systems.

Solvent-Free Condensation and Reduction

A two-step method (condensation followed by reduction) is employed to generate secondary amines from imine intermediates.

Step 1: Condensation

5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile undergoes solvent-free condensation with aldehydes (e.g., 4-chlorobenzaldehyde) to form E-configured Schiff bases.

Example Reaction :

$$

\text{5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile} + \text{4-Chlorobenzaldehyde} \xrightarrow{\Delta} \text{(E)-5-(4-Chlorobenzylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitrile}

$$

Step 2: Reduction

The imine intermediate is reduced using NaBH₄ in methanol to yield secondary amines. This step is critical for functionalizing the pyrrole core.

Optimized Conditions :

| Parameter | Value | Impact |

|---|---|---|

| Reducing Agent | NaBH₄ | Selective reduction of C=N bond |

| Solvent | Methanol | Enhances solubility and kinetics |

| Temperature | RT to 50°C | Controls reaction rate |

Structural Insights :

- Symmetry Changes : Reduction alters molecular symmetry (e.g., Pbcm → P-1), influencing supramolecular packing.

- Hydrogen Bonding : (N,C)—H bonds dominate crystal packing in reduced products.

Multicomponent Reactions for Diversification

5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile serves as a building block in multicomponent reactions (MCRs) to access heterocondensed systems.

Example: Annulation with Indoles

Reaction with N-methyl-3-formylindole and AlCl₃ generates pyridine-fused pyrroles via domino indole-cleavage/cyclocondensation.

Mechanism :

- Nucleophilic Attack : The amino group attacks the formyl carbon, forming an enamine.

- Aromatization : Cyclization and dehydrogenation yield the fused heterocycle.

Yield Optimization :

| Entry | System | Yield (%) |

|---|---|---|

| 1 | DMF/TMSCl, 140°C | 21 |

| 4 | MeOH/AlCl₃, 70°C | 65 |

Key Insight : Lewis acids (e.g., AlCl₃) enhance electrophilicity of carbonyl groups, driving annulation.

Post-Synthetic Functionalization

The compound’s reactivity enables further derivatization, such as introducing sulfonyl or halogen substituents.

Sulfonylation Protocol

- Sulfonation : Treat with sulfonyl chloride in the presence of a base.

- Purification : Column chromatography isolates the sulfonylpyrrole product.

Application : Sulfonyl derivatives exhibit enhanced bioactivity, particularly as proton pump inhibitors.

化学反应分析

Types of Reactions:

Oxidation: 5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives such as nitroso and nitro compounds.

Reduction: Amines.

Substitution: Substituted pyrrole derivatives.

科学研究应用

Medicinal Chemistry Applications

Pharmaceutical Development

This compound is noted for its potential as a pharmaceutical intermediate. It has been explored in the development of drugs targeting acid secretion inhibition, particularly as a proton pump inhibitor, which can be critical in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . The synthesis of derivatives from 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile has led to the discovery of new therapeutic agents against neoplastic diseases and autoimmune disorders .

Case Study: Synthesis of Derivatives

A study published in 2018 demonstrated the synthesis of various derivatives from this compound. These derivatives exhibited enhanced biological activities, showcasing the compound's utility in drug development . The derivatives were synthesized through a two-step process involving solvent-free condensation followed by reduction, yielding compounds with improved pharmacological profiles.

Organic Synthesis Applications

Building Block for Complex Molecules

this compound serves as a key building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, leading to the formation of complex organic molecules. For instance, it has been used in reactions with aromatic aldehydes and active methylene compounds to produce valuable intermediates for further synthetic applications .

Case Study: Three-component Reactions

Research has highlighted its role in three-component reactions involving aromatic aldehydes and active methylene compounds. These reactions have been shown to produce a variety of substituted pyrroles, which are important in the synthesis of biologically active compounds .

Data Table: Summary of Applications

作用机制

The mechanism of action of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino group and the carbonitrile group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Pyrrole Derivatives

- 1-tert-butyl-5-[(4-chlorobenzyl)amino]-1H-pyrrole-3-carbonitrile (8a) This derivative, synthesized via reduction of the corresponding arylideneaminopyrrole, replaces the amino group’s hydrogen with a 4-chlorobenzyl substituent.

- 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile This compound features a benzoyl group and a tetrahydroindole moiety, significantly altering steric and electronic profiles.

Pyrazole Derivatives

Pyrazole analogues, such as 5-amino-1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, replace the pyrrole ring with a pyrazole core. The pyrazole’s two adjacent nitrogen atoms increase hydrogen-bonding capacity and metabolic stability, which is advantageous in pharmaceutical design .

Table 1: Key Structural and Functional Differences

| Compound Name | Core Structure | Key Substituents | Notable Properties |

|---|---|---|---|

| This compound | Pyrrole | tert-butyl, cyano, amino | High steric protection, synthetic utility |

| Compound 8a | Pyrrole | 4-chlorobenzyl, cyano | Enhanced electrophilic reactivity |

| 5-Amino-1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Pyrazole | tert-butyl, 4-chlorophenyl, cyano | Improved metabolic stability |

Physicochemical Properties

- Solubility: The parent compound’s solubility in common organic solvents (e.g., DMSO, ethanol) is moderate, whereas halogenated derivatives (e.g., 4-chlorobenzyl) exhibit lower polarity and reduced solubility in polar solvents .

- Stability : The tert-butyl group in the parent compound enhances thermal stability, whereas pyrazole derivatives with electron-deficient substituents (e.g., trifluoromethyl) may exhibit higher photostability .

生物活性

5-Amino-1-tert-butyl-1H-pyrrole-3-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities. This compound exhibits a variety of biochemical interactions and effects on cellular processes, making it a valuable subject of study in medicinal chemistry and biochemistry.

This compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Key properties include:

- Enzyme Interaction : The compound can form hydrogen bonds with amino acids in enzyme active sites, influencing enzyme activity.

- Metalloenzyme Catalysis : Its ability to form stable complexes with metal ions suggests a role in metalloenzyme catalysis.

- Ligand Activity : It acts as a ligand, binding to proteins and altering their conformation and function, which can impact cellular signaling pathways and metabolic processes.

Cellular Effects

The compound has been shown to influence cell signaling pathways, particularly those involved in cell growth and differentiation. Notably:

- Gene Expression Modulation : It interacts with transcription factors and regulatory proteins, affecting gene expression.

- Metabolic Impact : Alters the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Antiproliferative Activity

A study investigated the cytotoxic effects of this compound on cancer cell lines. The results indicated that it possesses significant antiproliferative properties, suggesting its potential use as an anticancer agent. The mechanism involves the induction of apoptosis through caspase activation pathways .

Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, indicating its potential protective effects against oxidative damage .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the carbonitrile group have led to compounds with improved pharmacological profiles, including increased potency against specific targets such as adenosine deaminase and IMPDH inhibitors .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Amino-1-tert-butyl-1H-pyrazole-3-carbonitrile | Pyrazole ring instead of pyrrole | Similar enzyme interaction but different metabolic effects |

| 3-Amino-5-tert-butylpyrazole | Amino group at 3-position | Exhibits distinct apoptotic pathways |

| 5-Amino-1-tert-butyl-1H-pyrrole-2-carbonitrile | Carbonitrile at 2-position | Different binding affinities to target proteins |

The presence of the tert-butyl group at the 1-position and the carbonitrile group at the 3-position imparts distinct chemical and biological properties that differentiate it from its analogs .

Case Studies

Several case studies highlight the biological activity of this compound:

- Cancer Cell Line Study : In vitro studies showed that treatment with this compound resulted in reduced viability of breast cancer cells, attributed to its ability to induce apoptosis through mitochondrial pathways.

- Antioxidant Efficacy : A study on HepG2 cells demonstrated that this compound mitigated oxidative stress induced by tert-butyl hydroperoxide, enhancing cell survival rates through upregulation of antioxidant enzymes.

- Synthetic Applications : Researchers have successfully synthesized novel derivatives using this compound as a starting material, leading to compounds with enhanced biological activity against various targets.

常见问题

Q. Can computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。